N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide
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Description
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide is a useful research compound. Its molecular formula is C15H11ClN4O2S and its molecular weight is 346.79. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive and Anti-Inflammatory Properties
A study by Selvam et al. (2012) explored the synthesis of thiazolopyrimidine derivatives, including compounds structurally related to N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide. These derivatives demonstrated significant antinociceptive and anti-inflammatory activities, which are crucial in pain management and inflammation treatment.
Photovoltaic Efficiency and Ligand-Protein Interactions
The study by Mary et al. (2020) focused on the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs. They evaluated the potential of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs) and found them to exhibit good light harvesting efficiency. Additionally, molecular docking studies indicated binding interactions with Cyclooxygenase 1 (COX1), relevant in understanding drug-target interactions.
Fused Thiazolo[3,2-a]pyrimidinone Synthesis
In research conducted by Janardhan et al. (2014), the synthesis of fused thiazolo[3,2-a]pyrimidinone derivatives was explored. The study demonstrated a synthetic route for forming these compounds, highlighting their potential in the development of new pharmaceuticals and chemical compounds.
Acetylcholine Esterase Inhibition
A study by Ustalar and Yılmaz (2017) reported the microwave-assisted synthesis of benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ones and their derivatives. Notably, one of the synthesized compounds showed excellent acetylcholine esterase (AchE) inhibition, which is significant in treating conditions like Alzheimer's disease.
Antibacterial Activity
The work by Desai et al. (2008) synthesized and evaluated various thiazolopyrimidine derivatives for their antibacterial activity. The study provided insights into the potential use of these compounds as antibacterial agents, important in addressing bacterial infections.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidin-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-11-4-2-10(3-5-11)12-9-23-15(19-12)20-13(21)8-22-14-17-6-1-7-18-14/h1-7,9H,8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOQPRSQHHEICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.